2-Fluoro-5-nitrophenyl isocyanate
Overview
Description
2-Fluoro-5-nitrophenyl isocyanate is an aromatic organic compound with the molecular formula C₇H₃FN₂O₃ and a molecular weight of 182.1087 g/mol . It features a benzene ring substituted with a fluorine atom at the second position, a nitro group at the fifth position, and an isocyanate group at the first position . This compound is known for its reactivity and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-nitrophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-nitroaniline with phosgene (COCl₂) under controlled conditions . The reaction typically proceeds as follows:
2-Fluoro-5-nitroaniline+Phosgene→2-Fluoro-5-nitrophenyl isocyanate+HCl
The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitrophenyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-fluoro-5-nitroaniline and carbon dioxide.
Reactions with Nucleophiles: Reacts with nucleophiles such as amines to form substituted ureas or carbamates.
Common Reagents and Conditions
Hydrolysis: Requires water and can be catalyzed by tertiary amines.
Nucleophilic Reactions: Common nucleophiles include primary amines, alcohols, and thiols.
Major Products Formed
Hydrolysis: Produces 2-fluoro-5-nitroaniline and carbon dioxide.
Nucleophilic Reactions: Forms substituted ureas or carbamates depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-nitrophenyl isocyanate is used in various scientific research applications, including:
Protein Labeling and Detection: Reacts with primary amines in proteins to form stable covalent bonds, making it useful for protein labeling and detection in biochemical research.
Molecular Structure Analysis: The compound’s structure allows for electrophilic aromatic substitution reactions, making it valuable in studying reaction mechanisms and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitrophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts with nucleophiles to form stable covalent bonds. This reactivity is influenced by the electron-withdrawing nature of the nitro group and the presence of the fluorine atom, which affects the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-nitrophenyl isocyanate
- 2-Fluoro-3-nitrophenyl isocyanate
- 2-Fluoro-6-nitrophenyl isocyanate
Uniqueness
2-Fluoro-5-nitrophenyl isocyanate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. The presence of the fluorine atom at the second position and the nitro group at the fifth position makes it distinct from other isocyanates.
Properties
IUPAC Name |
1-fluoro-2-isocyanato-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDYDLFUPMSLGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218710 | |
Record name | 2-Fluoro-5-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68622-14-0 | |
Record name | 2-Fluoro-5-nitrophenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068622140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-5-nitrophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-nitrophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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